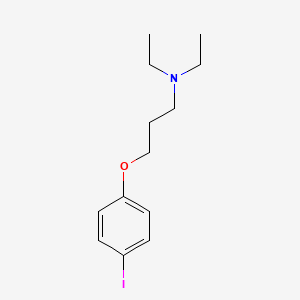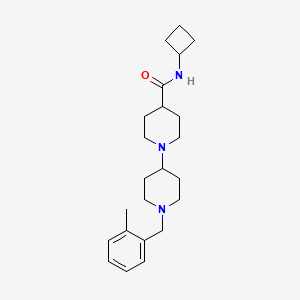![molecular formula C18H16Cl2N2O2 B5008232 1-[4-(2,4-dichlorophenoxy)butanoyl]-2-methyl-1H-benzimidazole](/img/structure/B5008232.png)
1-[4-(2,4-dichlorophenoxy)butanoyl]-2-methyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,4-dichlorophenoxy)butanoyl]-2-methyl-1H-benzimidazole, also known as DMXAA, is a synthetic compound that has been found to exhibit antitumor activity. This compound was first synthesized in the 1980s and was initially developed as a potential treatment for viral infections. However, subsequent research has shown that DMXAA has potent antitumor activity, making it a promising candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of 1-[4-(2,4-dichlorophenoxy)butanoyl]-2-methyl-1H-benzimidazole is not fully understood, but it is thought to involve the activation of the immune system. This compound has been shown to stimulate the production of cytokines, which are proteins that play a key role in the immune response. These cytokines, in turn, activate immune cells such as macrophages and natural killer cells, which are involved in the destruction of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its immune-stimulating properties, this compound has been shown to inhibit the formation of new blood vessels, which is a process known as angiogenesis. This is important because tumors require a blood supply to grow and spread, and by inhibiting angiogenesis, this compound can help to starve tumors of the nutrients they need to survive.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[4-(2,4-dichlorophenoxy)butanoyl]-2-methyl-1H-benzimidazole is its broad-spectrum antitumor activity. This compound has been shown to be effective against a wide range of tumors, making it a promising candidate for cancer therapy. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of future directions for research on 1-[4-(2,4-dichlorophenoxy)butanoyl]-2-methyl-1H-benzimidazole. One area of interest is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to this compound therapy. Finally, there is ongoing research into the use of this compound in combination with other cancer therapies, such as immunotherapy and targeted therapy, to improve treatment outcomes.
Méthodes De Synthèse
The synthesis of 1-[4-(2,4-dichlorophenoxy)butanoyl]-2-methyl-1H-benzimidazole involves the reaction of 2,4-dichlorophenol with butyric anhydride to form 4-(2,4-dichlorophenoxy)butyric acid. This acid is then reacted with methyl anthranilate to form the final product, this compound.
Applications De Recherche Scientifique
1-[4-(2,4-dichlorophenoxy)butanoyl]-2-methyl-1H-benzimidazole has been extensively studied for its antitumor activity. In preclinical studies, this compound has been shown to inhibit the growth of a wide range of tumors, including lung, breast, and colon cancers. This compound has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
4-(2,4-dichlorophenoxy)-1-(2-methylbenzimidazol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-12-21-15-5-2-3-6-16(15)22(12)18(23)7-4-10-24-17-9-8-13(19)11-14(17)20/h2-3,5-6,8-9,11H,4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAERJUXOZMYGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-ethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5008152.png)
![3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)propanamide](/img/structure/B5008154.png)

![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B5008169.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-methoxybenzamide](/img/structure/B5008172.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5008179.png)
![5-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5008191.png)
![methyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5008197.png)

![N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide](/img/structure/B5008226.png)
![4-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzamide](/img/structure/B5008245.png)
![2-ethyl-N-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-2H-tetrazol-5-amine](/img/structure/B5008252.png)
![9,9-dimethyl-12-(4-methyl-3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5008255.png)
